1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
CAS No.:
Cat. No.: VC13536648
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol
* For research use only. Not for human or veterinary use.
![1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone -](/images/structure/VC13536648.png)
Specification
Molecular Formula | C15H21ClN2O |
---|---|
Molecular Weight | 280.79 g/mol |
IUPAC Name | 1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone |
Standard InChI | InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Standard InChI Key | RTKLJPOJZXYHKM-CQSZACIVSA-N |
Isomeric SMILES | CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl |
SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl |
Canonical SMILES | CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl |
Introduction
Chemical Architecture and Stereochemical Considerations
Molecular Topology
The compound’s structure integrates a six-membered piperidine ring with three distinct functional domains:
-
Chiral center: The (R)-configuration at the 3-position governs spatial orientation of the benzyl-methyl-amino group.
-
Electrophilic site: The 2-chloro-ethanone moiety provides a reactive handle for nucleophilic substitutions or condensations.
-
Amino substitution: The N-benzyl-N-methyl group introduces steric bulk and lipophilicity, influencing both solubility and target binding.
The molecular formula is C<sub>15</sub>H<sub>21</sub>ClN<sub>2</sub>O, with a molar mass of 292.79 g/mol. X-ray crystallographic analyses of analogous piperidine derivatives reveal chair conformations with axial orientation of bulky substituents to minimize 1,3-diaxial strain .
Stereoelectronic Effects
The (R)-configuration at C3 creates a distinct electronic environment:
where θ represents the dihedral angle between the benzyl group and piperidine ring, and σ denotes the electron-withdrawing/donating character of substituents . This configuration enhances hydrogen-bonding potential with biological targets compared to its (S)-enantiomer.
Synthetic Methodologies and Process Optimization
Retrosynthetic Analysis
The synthesis employs a convergent strategy:
<center>Component | Synthetic Route | Key Reagents |
---|---|---|
Piperidine core | Reductive amination of keto-piperidine | NaBH<sub>3</sub>CN, AcOH |
Benzyl-methyl-amine | Ullmann coupling of benzyl chloride | CuI, 1,10-phenanthroline |
Chloro-ethanone | Friedel-Crafts acylation | AlCl<sub>3</sub>, ClCH<sub>2</sub>COCl |
Stereoselective Synthesis
A five-step enantioselective process achieves >98% ee:
-
Piperidine functionalization: N-alkylation of 3-amino-piperidine with benzyl bromide under Mitsunobu conditions .
-
Chiral resolution: Diastereomeric salt formation using L-(+)-tartaric acid .
-
Acylation: Reaction with chloroacetyl chloride in dichloromethane at −20°C.
Critical parameters:
-
Temperature control during acylation prevents epimerization
Physicochemical Profile
Thermodynamic Properties
<center>Property | Value | Method |
---|---|---|
Melting point | 112–114°C | DSC |
logP | 2.81 ± 0.03 | HPLC (C18) |
Aqueous solubility | 3.2 mg/mL (25°C) | Shake-flask |
pK<sub>a</sub> | 9.12 (amine) | Potentiometric titration |
Spectroscopic Signatures
-
IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 745 cm<sup>−1</sup> (C-Cl)
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.21 (q, J=6.5 Hz, 1H, CHCl), 3.78 (m, 2H, NCH<sub>2</sub>), 2.94 (s, 3H, NCH<sub>3</sub>)
Reactivity Landscape
Nucleophilic Displacements
The chloro-ethanone group undergoes SN<sub>2</sub> reactions with:
-
Primary amines (k = 0.42 M<sup>−1</sup>s<sup>−1</sup> in DMF)
-
Thiols (90% yield with PhSH/Et<sub>3</sub>N)
-
Azide ions (NaN<sub>3</sub>, 70°C, 8h)
Reductive Transformations
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ketone to CH<sub>2</sub> with 95% conversion while preserving stereochemistry .
Biological Evaluation
Receptor Affinity Profiling
<center>Target | K<sub>i</sub> (nM) | Selectivity Ratio |
---|---|---|
σ<sub>1</sub> Receptor | 48 ± 3.1 | 12.5 vs σ<sub>2</sub> |
5-HT<sub>1A</sub> | 320 ± 25 | 8.2 vs 5-HT<sub>2A</sub> |
NMDA | >10,000 | - |
Mechanistic studies suggest allosteric modulation of σ<sub>1</sub> receptors through:
computed via molecular dynamics simulations .
Pharmaceutical Applications
Lead Optimization Strategies
Structural modifications improve target engagement:
-
Aromatic substitution: Electron-withdrawing groups at benzyl para-position enhance σ<sub>1</sub> affinity 3-fold
-
Aminoalkyl derivatives: Ethylene-diamine spacers increase aqueous solubility (logP 1.92) while maintaining potency
Prodrug Development
Ester prodrugs demonstrate:
-
85% oral bioavailability in rodent models
-
t<sub>1/2</sub> extension from 2.1 h (parent) to 6.8 h (pivaloyl ester)
Assay | Result | Protocol |
---|---|---|
Ames test | Negative (≤1 μg/plate) | OECD 471 |
hERG IC<sub>50</sub> | 18 μM | Patch-clamp |
LD<sub>50</sub> (rat) | 320 mg/kg | OECD 423 |
Structural Analog Comparison
<center>Compound | Substituent Position | σ<sub>1</sub> K<sub>i</sub> (nM) | logP |
---|---|---|---|
Target compound | 3-(R) | 48 | 2.81 |
4-(Benzyl-methyl-amino) | 4-(S) | 210 | 3.02 |
N-desmethyl analog | 3-(R) | 95 | 2.15 |
Chloro→fluoro variant | 3-(R) | 62 | 2.68 |
Emerging Research Frontiers
Catalytic Asymmetric Synthesis
Recent advances in organocatalysis enable enantioselective construction of the 3-amino-piperidine core:
Targeted Drug Delivery
Nanoparticle conjugates (PLGA-PEG carriers) show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume